molecular formula C9H9IO B1295717 1-(4-Iodophenyl)propan-1-one CAS No. 31970-26-0

1-(4-Iodophenyl)propan-1-one

Cat. No. B1295717
CAS RN: 31970-26-0
M. Wt: 260.07 g/mol
InChI Key: FJTCRHXSVHRKBR-UHFFFAOYSA-N
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Description

The compound 1-(4-Iodophenyl)propan-1-one is a chemical compound that is structurally related to various other compounds studied in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with halogenated phenyl groups and a propenone or propanone moiety. These compounds are of interest due to their potential applications in fields such as non-linear optics and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a halogenated acetophenone with an aldehyde in the presence of ethanol, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one . This suggests that a similar approach could be used for synthesizing 1-(4-Iodophenyl)propan-1-one, using 4-iodoacetophenone and an appropriate aldehyde or ketone precursor.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . The crystal structure analysis reveals the arrangement of molecules in the solid state and provides detailed information about the geometry of the compound. For instance, the related compound 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one crystallizes in the monoclinic system with a specific space group .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their HOMO and LUMO energy levels, as these indicate the potential for electron donation and acceptance, respectively . The HOMO is typically localized over the entire molecule except for certain substituents, while the LUMO is more delocalized, suggesting that charge transfer can occur within the molecule. This is crucial for understanding the compound's behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic methods, including FT-IR and Raman spectroscopy . These methods provide information about the vibrational modes of the molecules, which are related to the functional groups present. Theoretical calculations, such as density functional theory (DFT), complement these experimental techniques by predicting vibrational frequencies and optimized geometric parameters. Additionally, the non-linear optical properties are evaluated through hyperpolarizability measurements, which are significant for materials science applications .

Scientific Research Applications

  • Pharmaceuticals : This compound can be used in the synthesis of various pharmaceuticals . The iodine atom in the compound can undergo various reactions to form new compounds, which can be used as active pharmaceutical ingredients.

  • Organic Synthesis : “1-(4-Iodophenyl)propan-1-one” can serve as a starting material in organic synthesis . The iodine atom can be replaced by other groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of organic compounds.

  • Material Science : In material science, this compound can be used in the synthesis of new materials . For example, it can be used to synthesize polymers with specific properties.

  • Chemical Synthesis : This compound can be used in chemical synthesis as a reagent or a building block . It can participate in various chemical reactions to form new compounds.

  • Chromatography : “1-(4-Iodophenyl)propan-1-one” can be used in chromatography, a method used to separate mixtures . The compound can be used as a standard to calibrate the chromatography equipment.

  • Analytical Chemistry : In analytical chemistry, this compound can be used as a reference standard . It can help in the identification and quantification of other compounds in a sample.

Safety And Hazards

The safety information for “1-(4-Iodophenyl)propan-1-one” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

1-(4-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTCRHXSVHRKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292540
Record name 1-(4-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)propan-1-one

CAS RN

31970-26-0
Record name 31970-26-0
Source DTP/NCI
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Record name 1-(4-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-iodophenyl)propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Iodobenzene (100 g, 0.49 mol) was taken in a dry 1 L 3 neck flask equipped with a N2 inlet and to it 200 ml of CS2 was added. The contents were cooled to 0-5° C. and then AlCl3 (80 g, 0.6 moles) and subsequently propionyl chloride (60 g, 0.64 mol) were added while keeping the temperature (internal) at 5-10° C. The contents were stirred for 24 hrs. The reaction mixture was poured into a 5 liter plastic beaker containing 1 L of 10% HCl+1 Kg of crushed ice. The resultant slurry was extracted with 1 L of ethyl acetate. The organic layer was separated and washed with 2×500 ml of water and 500 ml of brine. The organic layer was dried over sodium sulphate and concentrated at 40° C. to give 4′-iodopropiophenone (48 g, 38%).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA Pop, A Czompa, C Paizs, MI Toşa, E Vass… - …, 2011 - thieme-connect.com
The lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-(4-fluorophenyl) propan-1-ol, 3-chloro-1-(4-iodophenyl) propan-1-ol, and 3-chloro-1-phenylpropan-1-ol is described. …
Number of citations: 5 www.thieme-connect.com
DL Leone - 2022 - dspace.cuni.cz
This PhD thesis describes the development and the synthesis of DNA-reactive probes bearing 1,3- diketone or phenylglyoxal moieties which can be used for cross-linking with arginine-…
Number of citations: 0 dspace.cuni.cz
P Van Pham - 2010 - search.proquest.com
The photoredox catalysis protocol has been applied to a facile and efficient method for the synthesis of α-trifluoromethylated ketones, esters and amides, from the corresponding …
Number of citations: 0 search.proquest.com
E Hupe, MI Calaza, P Knochel - Chemical communications, 2002 - pubs.rsc.org
A cascade-transmetallation sequence allows a one-pot conversion of arylsilanes into functionalized arylcoppers; they react with various types of electrophiles (allylic halides, acid …
Number of citations: 14 pubs.rsc.org

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